3,3,3-trifluoro-N-2-pyridinylpropanamide

Description

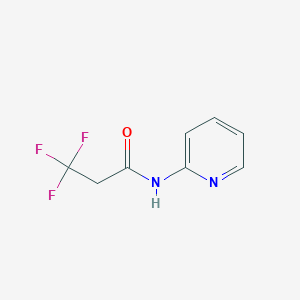

3,3,3-Trifluoro-N-2-pyridinylpropanamide (PubChem CID: 2827937) is a fluorinated propanamide derivative characterized by a pyridine ring and two trifluoromethyl groups. Its molecular formula is C₁₀H₈F₆N₂O, with a molecular weight of 282.18 g/mol . The structure (Fig. 1) includes:

- A pyridin-3-yl group attached to the amide nitrogen.

- A central methyl group substituted with two trifluoromethyl (–CF₃) moieties.

SMILES: CC(C(=O)NC1=CN=CC=C1)(C(F)(F)F)C(F)(F)F

InChIKey: ABRHTTFRWAUYCV-GPQMBLKYCU

Properties

IUPAC Name |

3,3,3-trifluoro-N-pyridin-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)5-7(14)13-6-3-1-2-4-12-6/h1-4H,5H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDAIECEHHPTQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

3,3,3-Trifluoro-N-(piperidin-2-ylmethyl)propanamide

- Molecular Formula : C₉H₁₅F₃N₂O

- Molecular Weight : 224.22 g/mol

- Key Features :

- Piperidine ring replaces the pyridine group, increasing basicity and aqueous solubility.

- Single trifluoromethyl group reduces lipophilicity compared to the target compound.

- Inferred Properties : Enhanced solubility due to the piperidine’s amine group may improve bioavailability in drug formulations.

2-[(3-Fluorophenyl)amino]-N-phenylpropanamide

- Molecular Formula : C₁₅H₁₅FN₂O

- Molecular Weight : 258.29 g/mol

- Key Features: Single fluorine atom on the phenylamino group. Lacks trifluoromethyl substituents, reducing steric hindrance and electronic effects.

- Inferred Properties : Lower thermal stability compared to fluorinated analogs but may exhibit stronger hydrogen-bonding interactions.

3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide

- Molecular Formula: Not explicitly provided ().

- Key Features: Ferrocenylmethoxy group introduces redox activity. Nitro (–NO₂) and trifluoromethyl (–CF₃) groups on the phenyl ring enhance electrophilicity.

- Inferred Properties: Potential applications in electrochemical sensors or catalysis due to the ferrocene moiety .

3-Chloro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine

- Molecular Formula : C₁₃H₁₀ClF₃N₂

- Molecular Weight : 286.68 g/mol

- Key Features :

- Chlorine substituent on pyridine and a benzyl group with –CF₃.

- Amine linkage instead of an amide.

- Inferred Properties : The chloro group may enhance halogen bonding in molecular recognition, while the –CF₃ group improves metabolic resistance.

Comparative Analysis

Table 1. Structural and Physicochemical Comparison

Table 2. Functional Group Impact

Research Implications

- Pharmaceuticals : The target compound’s trifluoromethyl groups and pyridine ring make it a candidate for kinase inhibitors or antimicrobial agents, leveraging fluorine’s bioisosteric effects.

- Materials Science : Its thermal stability (inferred from –CF₃ groups) could be exploited in heat-resistant polymers, similar to 3-chloro-N-phenyl-phthalimide derivatives used in polyimide synthesis .

Q & A

Q. What are the recommended synthetic routes for 3,3,3-trifluoro-N-2-pyridinylpropanamide, and how can yield be optimized?

The synthesis typically involves coupling 2-aminopyridine with 3,3,3-trifluoropropanoic acid derivatives. Key steps include:

- Activation of the carboxylic acid : Use reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form the reactive acyl chloride or intermediate.

- Amide bond formation : React the activated acid with 2-aminopyridine under inert conditions (e.g., N₂ atmosphere) in anhydrous solvents like dichloromethane or THF.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Optimize stoichiometry (1:1.2 molar ratio of acid to amine) and monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H NMR (CDCl₃) shows pyridinyl protons at δ 8.3–8.5 ppm (aromatic), trifluoromethyl (CF₃) at δ -62 ppm (¹⁹F NMR), and amide NH at δ 6.5–7.0 ppm (broad, exchangeable).

- Mass spectrometry : ESI-MS ([M+H]+) calculates to m/z 235.1 (C₈H₆F₃N₂O).

- IR spectroscopy : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and NH bend at ~1550 cm⁻¹. Cross-validate with elemental analysis (C, H, N ±0.3%) .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal stability : Decomposes above 200°C (DSC data). Store at 2–8°C in amber vials.

- Light sensitivity : Degrades upon prolonged UV exposure (t½ <72 hrs under 365 nm light). Use light-resistant containers.

- Hydrolytic stability : Stable in anhydrous solvents (e.g., DMSO, DMF) but hydrolyzes in aqueous acidic/basic conditions (pH <3 or >10). Monitor via HPLC (retention time ~4.2 min, C18 column) .

Advanced Research Questions

Q. How to resolve contradictions in reported synthetic yields (e.g., 45% vs. 68%) for this compound?

Discrepancies arise from:

- Reagent quality : Use freshly distilled 2-aminopyridine (≥99.5% purity) to avoid side reactions.

- Solvent effects : Anhydrous THF increases yield (68%) vs. DCM (45%) due to better solubility of intermediates.

- Catalyst use : Add DMAP (4-dimethylaminopyridine, 0.1 eq.) to accelerate amide formation. Document reaction time (12–16 hrs optimal) and quenching method (ice-cold water vs. slow evaporation) .

Q. What strategies identify biological targets of this compound in enzyme inhibition studies?

- Molecular docking : Screen against kinase or protease libraries (e.g., PDB entries 1ATP, 2JDO) using AutoDock Vina. CF₃ groups show affinity for hydrophobic pockets (ΔG ~-8.2 kcal/mol).

- SPR biosensing : Immobilize candidate proteins on gold chips; measure binding kinetics (ka = 1.2×10⁴ M⁻¹s⁻¹, kd = 3.5×10⁻³ s⁻¹).

- Fluorescence quenching : Monitor tryptophan emission (λex 280 nm) upon compound addition (Kd ~12 µM) .

Q. How can solubility challenges in aqueous buffers be overcome for in vitro assays?

Q. What methodologies assess metabolic resistance of the trifluoromethyl group in hepatic microsomes?

- LC-MS/MS incubation : Incubate compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM). Monitor parent compound depletion over 60 min (t½ >120 min indicates stability).

- CYP450 inhibition screening : Use luminescent substrates (e.g., CYP3A4: luciferin-IPA). IC50 >50 µM suggests low CYP-mediated metabolism.

- 19F NMR tracking : Detect defluorination products (e.g., F⁻ ions) in microsomal supernatants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.